![molecular formula C17H24N2O3S B2646482 2-(4-Methanesulfonylphenyl)-1-[4-(prop-2-yn-1-yl)piperazin-1-yl]propan-2-ol CAS No. 1796976-74-3](/img/structure/B2646482.png)
2-(4-Methanesulfonylphenyl)-1-[4-(prop-2-yn-1-yl)piperazin-1-yl]propan-2-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-Methanesulfonylphenyl)-1-[4-(prop-2-yn-1-yl)piperazin-1-yl]propan-2-ol is a chemical compound that has gained significant attention in the field of scientific research. This compound is known for its potential therapeutic applications in various diseases.
Mecanismo De Acción
The mechanism of action of 2-(4-Methanesulfonylphenyl)-1-[4-(prop-2-yn-1-yl)piperazin-1-yl]propan-2-ol is not fully understood. However, several studies have suggested that this compound exerts its therapeutic effects by modulating various signaling pathways. For instance, this compound has been shown to inhibit the Akt/mTOR signaling pathway, which is involved in the regulation of cell growth and survival. Moreover, this compound has been shown to inhibit the Wnt/β-catenin signaling pathway, which is involved in the regulation of cell proliferation and differentiation.
Biochemical and Physiological Effects:
2-(4-Methanesulfonylphenyl)-1-[4-(prop-2-yn-1-yl)piperazin-1-yl]propan-2-ol has been shown to have several biochemical and physiological effects. This compound has been shown to inhibit the activity of various enzymes such as phosphoinositide 3-kinase (PI3K) and glycogen synthase kinase-3β (GSK-3β), which are involved in the regulation of various cellular processes. Moreover, this compound has been shown to modulate the expression of various genes involved in the regulation of cell growth and survival.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 2-(4-Methanesulfonylphenyl)-1-[4-(prop-2-yn-1-yl)piperazin-1-yl]propan-2-ol in lab experiments are its potential therapeutic applications and its ability to modulate various signaling pathways. However, the limitations of using this compound in lab experiments are its complex synthesis method and the lack of understanding of its mechanism of action.
Direcciones Futuras
Several future directions can be explored in the field of 2-(4-Methanesulfonylphenyl)-1-[4-(prop-2-yn-1-yl)piperazin-1-yl]propan-2-ol research. One potential direction is to explore the potential of this compound in the treatment of other diseases such as diabetes and cardiovascular diseases. Moreover, the mechanism of action of this compound needs to be fully understood to develop more effective therapeutic strategies. Additionally, the development of more efficient synthesis methods can facilitate the exploration of the therapeutic potential of this compound.
Métodos De Síntesis
The synthesis of 2-(4-Methanesulfonylphenyl)-1-[4-(prop-2-yn-1-yl)piperazin-1-yl]propan-2-ol involves a multi-step process. The initial step involves the reaction of 4-methanesulfonylphenylhydrazine with 2-chloro-1-(prop-2-yn-1-yl)piperazine in the presence of a base. This reaction yields 2-(4-Methanesulfonylphenyl)-1-[4-(prop-2-yn-1-yl)piperazin-1-yl]ethanone. The subsequent step involves the reduction of the ketone group to an alcohol group using a reducing agent such as sodium borohydride. This reaction yields the final product, 2-(4-Methanesulfonylphenyl)-1-[4-(prop-2-yn-1-yl)piperazin-1-yl]propan-2-ol.
Aplicaciones Científicas De Investigación
2-(4-Methanesulfonylphenyl)-1-[4-(prop-2-yn-1-yl)piperazin-1-yl]propan-2-ol has been extensively studied for its potential therapeutic applications. This compound has shown promising results in the treatment of various diseases such as cancer, Alzheimer's disease, and Parkinson's disease. Several studies have demonstrated the anticancer activity of this compound against various cancer cell lines, including breast, lung, and colon cancer cells. Moreover, this compound has shown potential in the treatment of Alzheimer's disease by inhibiting the formation of amyloid-beta plaques, which are the hallmark of this disease. Additionally, this compound has shown neuroprotective effects in Parkinson's disease by inhibiting the death of dopaminergic neurons.
Propiedades
IUPAC Name |
2-(4-methylsulfonylphenyl)-1-(4-prop-2-ynylpiperazin-1-yl)propan-2-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N2O3S/c1-4-9-18-10-12-19(13-11-18)14-17(2,20)15-5-7-16(8-6-15)23(3,21)22/h1,5-8,20H,9-14H2,2-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BCXJAJJGRMZGGF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN1CCN(CC1)CC#C)(C2=CC=C(C=C2)S(=O)(=O)C)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(2-methoxyphenyl)-2-((4-methyl-5-((2-oxobenzo[d]thiazol-3(2H)-yl)methyl)-4H-1,2,4-triazol-3-yl)thio)acetamide](/img/structure/B2646399.png)
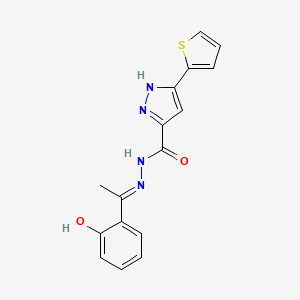
![N-((3-(benzo[d][1,3]dioxol-5-yl)-2-oxooxazolidin-5-yl)methyl)pivalamide](/img/structure/B2646404.png)

![N-(benzo[d]thiazol-2-yl)-3-(p-tolylthio)propanamide](/img/structure/B2646410.png)
![2,5-dichloro-N-((8-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)benzenesulfonamide](/img/structure/B2646412.png)
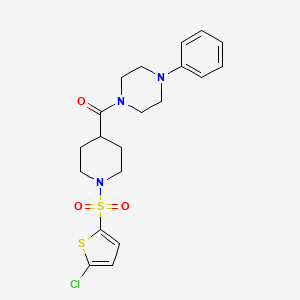
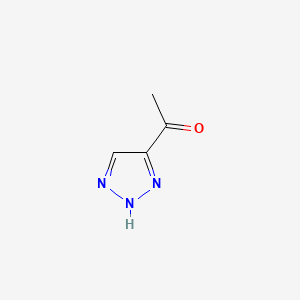
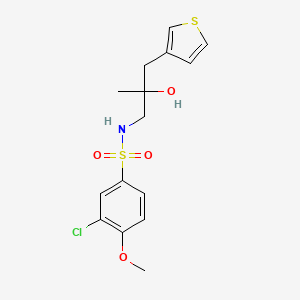

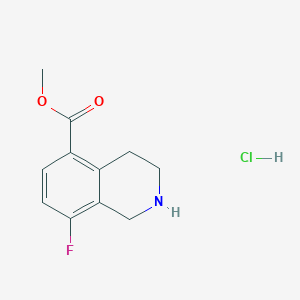
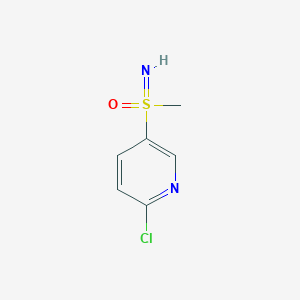
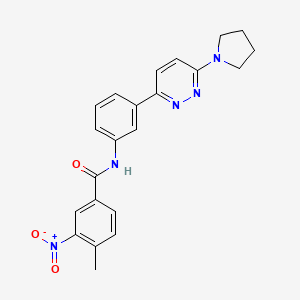
![2-(4-Chlorophenoxy)-1-{3-[(2,6-dimethylpyrimidin-4-yl)oxy]pyrrolidin-1-yl}-2-methylpropan-1-one](/img/structure/B2646422.png)